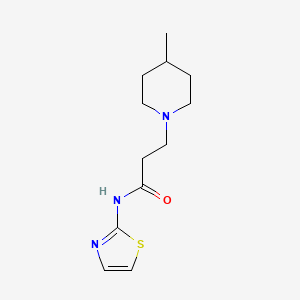
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thiazole ring attached to the amide nitrogen. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.
Amide Bond Formation: The final step involves the coupling of the piperidine intermediate with the thiazole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydrothiazoles.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.
相似化合物的比较
Similar Compounds
Propanamide, N-(2-thiazolyl)-: Lacks the piperidine ring, which may affect its biological activity.
Propanamide, 3-(4-methyl-1-piperidyl)-: Lacks the thiazole ring, which may influence its interaction with biological targets.
Thiazole derivatives: Compounds containing the thiazole ring but different substituents.
Uniqueness
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is unique due to the presence of both the piperidine and thiazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
309740-39-4 |
|---|---|
分子式 |
C12H19N3OS |
分子量 |
253.37 g/mol |
IUPAC 名称 |
3-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H19N3OS/c1-10-2-6-15(7-3-10)8-4-11(16)14-12-13-5-9-17-12/h5,9-10H,2-4,6-8H2,1H3,(H,13,14,16) |
InChI 键 |
WNGPTZLZKGJFNN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=NC=CS2 |
溶解度 |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



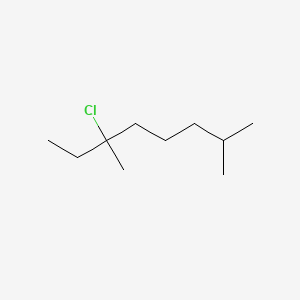
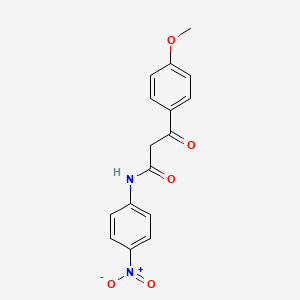

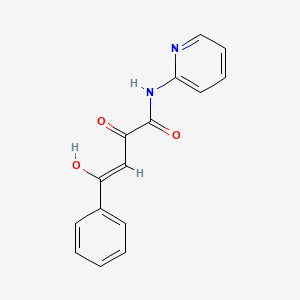
![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
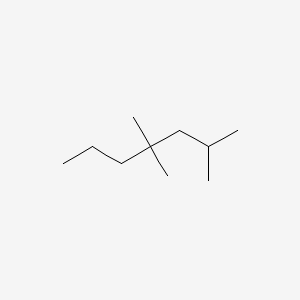
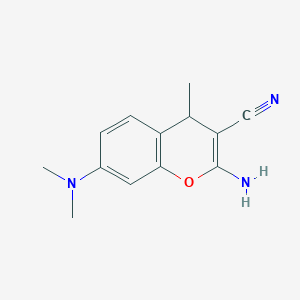
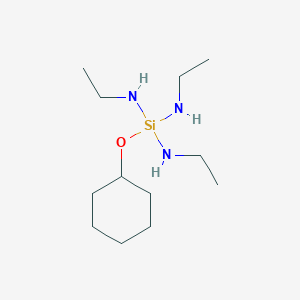
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

